molecular formula C15H12INO B076418 Acetamide, N-(3-iodo-2-fluorenyl)- CAS No. 14722-22-6

Acetamide, N-(3-iodo-2-fluorenyl)-

Cat. No. B076418
CAS RN: 14722-22-6
M. Wt: 349.17 g/mol
InChI Key: YZDSPXZIPHPBKZ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In

Mechanism Of Action

Acetamide, N-(3-iodo-2-fluorenyl)- works by inhibiting the activity of specific enzymes that are required for the growth and survival of cancer cells and bacteria. This inhibition leads to the death of these cells.

Biochemical And Physiological Effects

Acetamide, N-(3-iodo-2-fluorenyl)- has various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Acetamide, N-(3-iodo-2-fluorenyl)- in lab experiments is its potency. This compound has been found to be highly potent, which means that it can be used in small quantities to achieve significant results. Additionally, it has been found to be stable under various conditions, which makes it an ideal compound for long-term experiments. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its applications in certain experiments.

Future Directions

There are various future directions for the use of Acetamide, N-(3-iodo-2-fluorenyl)- in scientific research. One of the most significant directions is in the development of new cancer treatments. This compound has shown promising results in inhibiting the growth of cancer cells, and further research can lead to the development of new cancer treatments. Additionally, it can be used in the development of new antibiotics for the treatment of bacterial infections.
Conclusion:
In conclusion, Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has significant potential in scientific research. It is synthesized through a specific method and has various biochemical and physiological effects. Its potency and stability make it an ideal compound for lab experiments. Further research can lead to the development of new cancer treatments and antibiotics for the treatment of bacterial infections.

Synthesis Methods

Acetamide, N-(3-iodo-2-fluorenyl)- is synthesized through a specific method that involves the reaction of 3-iodo-2-fluorenylamine with acetic anhydride. This reaction results in the formation of Acetamide, N-(3-iodo-2-fluorenyl)-. The purity of the final product can be achieved through recrystallization.

Scientific Research Applications

Acetamide, N-(3-iodo-2-fluorenyl)- has various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the treatment of tuberculosis and other bacterial infections.

properties

CAS RN

14722-22-6

Product Name

Acetamide, N-(3-iodo-2-fluorenyl)-

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

N-(3-iodo-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12INO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

YZDSPXZIPHPBKZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I

Other CAS RN

14722-22-6

Origin of Product

United States

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